molecular formula C19H20N2O3 B3318355 PYRROLIDINE, 1-[(1E)-2-[2-NITRO-4-(PHENYLMETHOXY)PHENYL]ETHENYL]- CAS No. 99474-22-3

PYRROLIDINE, 1-[(1E)-2-[2-NITRO-4-(PHENYLMETHOXY)PHENYL]ETHENYL]-

Cat. No.: B3318355
CAS No.: 99474-22-3
M. Wt: 324.4 g/mol
InChI Key: RBSQAMXEQLSILC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pyrrolidine, 1-[(1E)-2-[2-nitro-4-(phenylmethoxy)phenyl]ethenyl]- involves several steps:

    Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.

Chemical Reactions Analysis

Pyrrolidine, 1-[(1E)-2-[2-nitro-4-(phenylmethoxy)phenyl]ethenyl]- undergoes various chemical reactions:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(1E)-2-[2-nitro-4-(phenylmethoxy)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Pyrrolidine, 1-[(1E)-2-[2-nitro-4-(phenylmethoxy)phenyl]ethenyl]- can be compared with other similar compounds, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture. The unique combination of substituents in Pyrrolidine, 1-[(1E)-2-[2-nitro-4-(phenylmethoxy)phenyl]ethenyl]- contributes to its distinct chemical and biological properties .

Properties

CAS No.

99474-22-3

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-[2-(2-nitro-4-phenylmethoxyphenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C19H20N2O3/c22-21(23)19-14-18(24-15-16-6-2-1-3-7-16)9-8-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2

InChI Key

RBSQAMXEQLSILC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Isomeric SMILES

C1CCN(C1)/C=C/C2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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